molecular formula C11H7ClF3NS B2603725 3-Chloro-2-(2-thienylmethyl)-5-(trifluoromethyl)pyridine CAS No. 339010-51-4

3-Chloro-2-(2-thienylmethyl)-5-(trifluoromethyl)pyridine

Cat. No.: B2603725
CAS No.: 339010-51-4
M. Wt: 277.69
InChI Key: VEFYONICJQHXEA-UHFFFAOYSA-N
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Description

3-Chloro-2-(2-thienylmethyl)-5-(trifluoromethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with chloro, thienylmethyl, and trifluoromethyl groups

Scientific Research Applications

3-Chloro-2-(2-thienylmethyl)-5-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(2-thienylmethyl)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the reaction of 2-thienylmethyl chloride with 3-chloro-5-(trifluoromethyl)pyridine under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(2-thienylmethyl)-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(2-thienylmethyl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The thienylmethyl group can also play a role in the compound’s overall activity by affecting its electronic properties and steric interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Thienylmethyl)pyridine
  • 3-Chloro-5-(trifluoromethyl)pyridine
  • 2-(2-Thienylmethyl)-5-(trifluoromethyl)pyridine

Uniqueness

3-Chloro-2-(2-thienylmethyl)-5-(trifluoromethyl)pyridine is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of both chloro and trifluoromethyl groups on the pyridine ring enhances its potential for diverse chemical transformations and applications compared to similar compounds.

Properties

IUPAC Name

3-chloro-2-(thiophen-2-ylmethyl)-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3NS/c12-9-4-7(11(13,14)15)6-16-10(9)5-8-2-1-3-17-8/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFYONICJQHXEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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